2-Chloroquinoline-3-carbonyl chloride
Overview
Description
2-Chloroquinoline-3-carbonyl chloride is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both chloro and carbonyl chloride groups in this compound makes it a versatile intermediate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloroquinoline-3-carbonyl chloride typically involves the reaction of 2-chloroquinoline with phosgene (COCl₂) under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process involves heating the reactants to a specific temperature to facilitate the formation of the carbonyl chloride group.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, helps in obtaining a high-purity product suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
2-Chloroquinoline-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Addition Reactions: The carbonyl chloride group can react with nucleophiles to form esters, amides, or other carbonyl-containing compounds.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alcohols
Solvents: Dichloromethane, toluene, acetonitrile
Catalysts: Lewis acids, such as aluminum chloride (AlCl₃)
Major Products Formed
Amides: Formed by the reaction with amines
Esters: Formed by the reaction with alcohols
Thioesters: Formed by the reaction with thiols
Scientific Research Applications
2-Chloroquinoline-3-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Employed in the development of bioactive molecules with potential therapeutic properties.
Medicine: Investigated for its role in the synthesis of pharmaceutical agents, including antimalarial and anticancer drugs.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-chloroquinoline-3-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce new functional groups or to form complex molecular structures. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.
Comparison with Similar Compounds
2-Chloroquinoline-3-carbonyl chloride can be compared with other quinoline derivatives, such as:
2-Chloroquinoline-3-carbaldehyde: Similar in structure but contains an aldehyde group instead of a carbonyl chloride group.
2-Chloroquinoline-3-carboxylic acid: Contains a carboxylic acid group, making it less reactive towards nucleophiles compared to the carbonyl chloride derivative.
2-Chloroquinoline-3-carbonitrile: Contains a nitrile group, which has different reactivity and applications compared to the carbonyl chloride group.
The uniqueness of this compound lies in its dual functionality, allowing it to participate in a wide range of chemical reactions and making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
2-chloroquinoline-3-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO/c11-9-7(10(12)14)5-6-3-1-2-4-8(6)13-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUMFCDPDBLWBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383305 | |
Record name | 2-chloroquinoline-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136812-19-6 | |
Record name | 2-chloroquinoline-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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